molecular formula C21H17N3O4S B11275841 ethyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate

ethyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate

Cat. No.: B11275841
M. Wt: 407.4 g/mol
InChI Key: MKDJDINFPXHDNQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothieno-pyrimidine core

Preparation Methods

The synthesis of ethyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide to form the benzothieno-pyrimidine core . This intermediate is then subjected to further reactions, including acetylation and esterification, to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothieno-pyrimidine core, often using reagents like halides or amines.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and inhibition of cancer cell growth . The benzothieno-pyrimidine core plays a crucial role in binding to the active site of the target enzyme, thereby exerting its biological effects.

Comparison with Similar Compounds

Ethyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate can be compared with other benzothiophene derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique acetyl and ester groups in ethyl 4-{[(4-oxo1

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 4-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H17N3O4S/c1-2-28-21(27)13-7-9-14(10-8-13)23-17(25)11-24-12-22-18-15-5-3-4-6-16(15)29-19(18)20(24)26/h3-10,12H,2,11H2,1H3,(H,23,25)

InChI Key

MKDJDINFPXHDNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43

Origin of Product

United States

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